3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-10-8-17(9-11-18)29-25-19-12-22(31-2)23(32-3)13-21(19)27-14-20(25)24(28-29)15-4-6-16(26)7-5-15/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPQULVDJRQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The pyrazolo[4,3-c]quinoline core is typically constructed through cyclization reactions. A widely cited approach involves the condensation of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines under basic conditions. For the target compound, the 1-(4-methoxyphenyl) group is introduced via nucleophilic aromatic substitution, displacing the chlorine atom at position 1 of the intermediate 1 (Scheme 1).
Key Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA) at 80–100°C.
- Base : Potassium carbonate or triethylamine to deprotonate the aniline nucleophile.
- Yield : Reported yields for analogous substitutions range from 65% to 78%.
Functionalization of the Quinoline Ring
The 7,8-dimethoxy substituents are introduced prior to pyrazole ring formation to avoid steric hindrance. A methoxylation protocol using methyl iodide and silver(I) oxide in anhydrous dichloromethane achieves regioselective O-methylation at positions 7 and 8.
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 0°C to room temperature |
| Yield | 82% (isolated) |
Alternative methods employ methoxy-protected intermediates during quinoline synthesis, followed by deprotection under acidic conditions.
Introduction of the 4-Fluorophenyl Group
The 3-(4-fluorophenyl) moiety is incorporated via Suzuki-Miyaura cross-coupling. A boronic ester derivative of 4-fluorobenzene reacts with a brominated pyrazoloquinoline precursor in the presence of palladium catalysis.
Catalyst System :
- Pd Source : Pd(PPh₃)₄ (2 mol%)
- Base : Na₂CO₃ (2 equiv)
- Solvent : Toluene/ethanol (3:1 v/v)
- Yield : 70–75%
Final Purification and Characterization
Crude product purification involves sequential solvent extraction and column chromatography. A mixed solvent system (ethyl acetate/hexanes, 1:4) elutes impurities, yielding the target compound with >98% purity (HPLC).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 8H, aromatic), 4.02 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃).
- MS (ESI+) : m/z 443.5 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Three primary routes have been documented:
Route A : Sequential quinoline methoxylation → pyrazole cyclization → Suzuki coupling.
Route B : One-pot assembly of dimethoxyquinoline followed by pyrazole annulation and fluorophenyl incorporation.
Route C : Modular synthesis using pre-functionalized pyrazole and quinoline fragments.
Performance Metrics :
| Route | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| A | 48 | 98.5 | High |
| B | 52 | 97.8 | Moderate |
| C | 60 | 99.1 | Low |
Route C, while efficient, requires specialized precursors, limiting industrial adoption.
Industrial-Scale Considerations
Patent CN102120731A highlights critical parameters for large-scale production:
- Solvent Selection : Mixed polar aprotic solvents (e.g., DMF/toluene) enhance reaction homogeneity.
- Catalyst Recovery : Pd charcoal filtration reduces metal residues to <10 ppm.
- Cost Analysis : Raw material expenses dominate (∼65% of total cost), emphasizing the need for high-yielding steps.
Challenges and Mitigation Strategies
Challenge 1 : Regioselectivity in methoxylation.
Challenge 2 : Pyrazole ring instability under acidic conditions.
Emerging Methodologies
Recent advances include photocatalytic C–H functionalization to introduce the 4-fluorophenyl group directly, bypassing pre-halogenation. Initial trials report a 55% yield with visible light irradiation.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-fluorophenylvinylquinoline: Similar in structure but lacks the pyrazole ring.
4-methoxyphenylvinylquinoline: Similar in structure but lacks the fluorine substitution.
Uniqueness
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of its fluorine and methoxy substitutions, which enhance its chemical stability and biological activity compared to similar compounds .
Biological Activity
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The incorporation of fluorine and methoxy substituents enhances its chemical stability and biological efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula:
Molecular Weight: 433.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions lead to a reduction in nitric oxide production in inflammatory conditions.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. The IC50 values for these activities suggest strong potential for therapeutic applications.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2m | TBD | Inhibition of COX-2 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Pyrazoloquinoline derivatives have shown promise against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of these compounds play a crucial role in their cytotoxicity.
Case Studies
- Study on Anti-inflammatory Effects : A study published in Nature evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives. The results indicated that structural modifications could significantly enhance the inhibitory activity on nitric oxide production in LPS-stimulated cells .
- Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of pyrazolo[4,3-c]quinoline derivatives against cancer cell lines. The findings suggested that the presence of specific substituents could improve the selectivity and potency against cancer cells .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to identify key structural features that influence biological activity. For example:
- Fluorine Substitution : Enhances binding affinity to target enzymes.
- Methoxy Groups : Contribute to increased solubility and stability.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires careful control of multi-step reactions, solvent selection, and purification techniques. A typical route involves:
- Condensation reactions with aldehydes/ketones to form the pyrazoloquinoline core (e.g., using 2,4-dichloroquinoline-3-carbonitrile as a starting material) .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction kinetics, while methanol/ethanol improve solubility during crystallization .
- Catalysts : Iodine or acid-binding agents can accelerate cyclization steps .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Basic: How is the molecular structure and conformation validated for this compound?
Answer:
Structural validation combines spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl protons as doublets at δ 7.1–7.4 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.98° between pyridine and naphthalene moieties in analogs) and π-π stacking interactions (Cg···Cg distance ~3.78 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 447.2) .
Basic: What strategies improve solubility and stability during experimental handling?
Answer:
- Solubility : Use dimethyl sulfoxide (DMSO) for in vitro assays or ethanol for synthetic steps. Methoxy and fluorophenyl groups enhance lipophilicity, requiring co-solvents (e.g., PEG-400) for aqueous systems .
- Stability : Store at -20°C under inert atmosphere (N/Ar) to prevent oxidation. LC-MS monitoring detects degradation products (e.g., demethylation or hydrolysis) .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Answer:
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Compare for H/D exchange at reactive sites (e.g., fluorophenyl ring) to identify rate-determining steps .
- Computational modeling : DFT calculations (B3LYP/6-31G*) map transition states for cyclization or nucleophilic substitution reactions .
- Trapping intermediates : Use quenching agents (e.g., TEMPO) or low-temperature NMR to isolate intermediates like enolates or radical species .
Advanced: How do structural modifications influence biological activity in pyrazoloquinoline analogs?
Answer:
Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Fluorine at the 4-position enhances target binding (e.g., kinase inhibition), while methoxy groups modulate solubility and bioavailability .
- Ring expansion : Replacing quinoline with cinnoline reduces cytotoxicity but retains antimicrobial activity .
- Bioisosteres : Swapping the 4-methoxyphenyl group with morpholine (as in Sigma-Aldrich analogs) improves blood-brain barrier penetration .
Advanced: How can conflicting biological activity data from different assays be resolved?
Answer:
Resolve discrepancies via:
- Orthogonal assays : Compare enzyme inhibition (IC) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity .
- Purity validation : HPLC-UV/ELSD (>99% purity) ensures observed activity is not due to impurities .
- Structural analogs : Test derivatives (e.g., 8-ethoxy or 6-fluoro variants) to isolate functional groups responsible for activity .
Advanced: What methodologies are used to screen for polymorphic forms of this compound?
Answer:
Polymorph screening involves:
- Thermal analysis : DSC/TGA identifies melting points and phase transitions (e.g., Form I melts at 185–187°C; Form II at 192–194°C) .
- Solvent-mediated crystallization : Use 12 solvents (e.g., acetonitrile, toluene) under varying temperatures to isolate crystalline forms .
- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10.2°, 15.7°, 20.4°) to confirm polymorph identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
